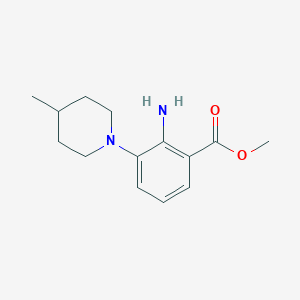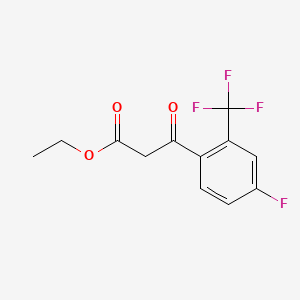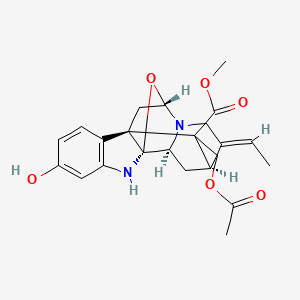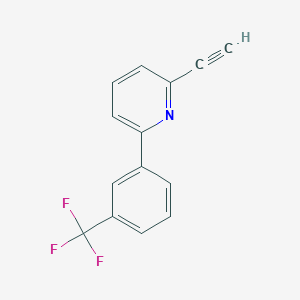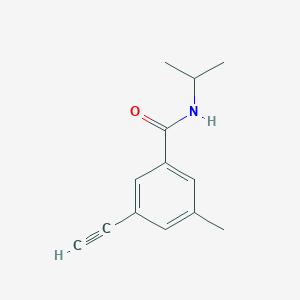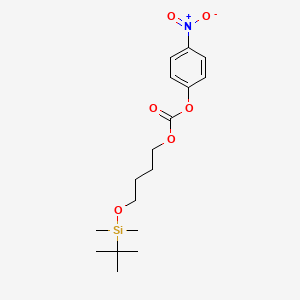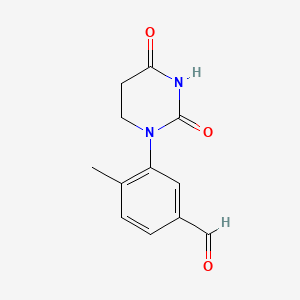
Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate is an organic compound with the molecular formula C5H3ClF4O3. It is a derivative of butanoic acid and is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate typically involves the reaction of 4-chloro-3-oxobutanoic acid with tetrafluoromethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives, such as amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-4-oxobutanoate: Similar structure but lacks the fluorine atoms.
Methyl 4-chloro-3-oxobutanoate: Differing in the position of the carbonyl group.
Uniqueness
Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C5H3ClF4O3 |
|---|---|
Molecular Weight |
222.52 g/mol |
IUPAC Name |
methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate |
InChI |
InChI=1S/C5H3ClF4O3/c1-13-3(12)5(9,10)4(7,8)2(6)11/h1H3 |
InChI Key |
JCJWHVJGEPFKQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(=O)Cl)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


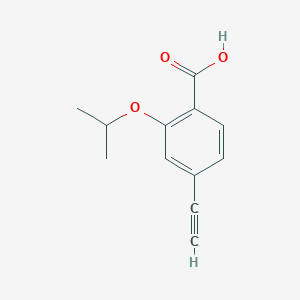
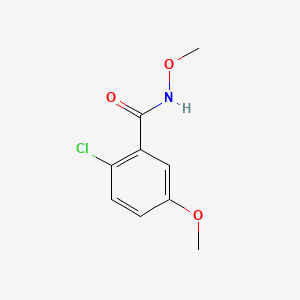
![(1R,5R,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B14767952.png)
![2,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B14767974.png)
